molecular formula C47H80O19 B144120 Bipinnatifidusoside F1 CAS No. 125409-60-1

Bipinnatifidusoside F1

Cat. No. B144120
M. Wt: 949.1 g/mol
InChI Key: UYZKHXYACWTLFG-VPURUKEUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bipinnatifidusoside F1 is a natural compound that is found in various plants. It is a glycoside that has been studied extensively for its potential medicinal properties. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.

Mechanism Of Action

The mechanism of action of Bipinnatifidusoside F1 is not fully understood. However, studies have shown that it may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer.

Biochemical And Physiological Effects

Bipinnatifidusoside F1 has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Bipinnatifidusoside F1 in lab experiments is that it is a natural compound, making it a safer alternative to synthetic compounds. However, one limitation is that it may be difficult to obtain in large quantities, making it challenging for large-scale experiments.

Future Directions

There are several future directions for research on Bipinnatifidusoside F1. One direction is to further investigate its anti-inflammatory and anti-cancer properties and to determine its potential use in the treatment of these diseases. Another direction is to investigate its potential use in other areas such as cardiovascular disease and neurodegenerative diseases.
Conclusion:
In conclusion, Bipinnatifidusoside F1 is a promising natural compound that has been studied extensively for its potential medicinal properties. It has anti-inflammatory and anti-cancer effects and has the potential to be used in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to determine its potential use in other areas of medicine.

Synthesis Methods

Bipinnatifidusoside F1 can be extracted from various plants such as Selaginella tamariscina, a traditional Chinese medicinal herb. The extraction process involves the use of solvents such as ethanol or methanol to obtain the compound. The extracted compound can then be purified using various chromatography techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Bipinnatifidusoside F1 has been studied for its potential medicinal properties, particularly in the areas of cancer and inflammation. Studies have shown that this compound has anti-inflammatory and anti-cancer properties, making it a promising candidate for future research.

properties

CAS RN

125409-60-1

Product Name

Bipinnatifidusoside F1

Molecular Formula

C47H80O19

Molecular Weight

949.1 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(10R,12S,13S,14R,17S)-12-hydroxy-17-[(2S)-5-hydroxy-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-6-en-2-yl]-4,4,10,14-tetramethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C47H80O19/c1-20(2)24(51)11-15-47(7,66-42-39(60)36(57)33(54)27(18-49)62-42)22-10-13-46(6)21-8-9-29-44(3,4)30(12-14-45(29,5)23(21)16-25(52)31(22)46)64-43-40(37(58)34(55)28(19-50)63-43)65-41-38(59)35(56)32(53)26(17-48)61-41/h21-43,48-60H,1,8-19H2,2-7H3/t21?,22-,23?,24?,25-,26+,27+,28+,29?,30?,31+,32+,33+,34+,35-,36-,37-,38+,39+,40+,41-,42-,43-,45+,46+,47-/m0/s1

InChI Key

UYZKHXYACWTLFG-VPURUKEUSA-N

Isomeric SMILES

CC(=C)C(CC[C@@](C)([C@H]1CC[C@]2([C@H]1[C@H](CC3C2CCC4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O

SMILES

CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O

Canonical SMILES

CC(=C)C(CCC(C)(C1CCC2(C1C(CC3C2CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)O

synonyms

ipinnatifidusoside F1
dammar-25(26)-ene-3,12,20,24-tetraol-(20-O-glucopyranosyl)-3-O-glucopyranosyl(1-2)-glucopyranoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.